molecular formula C17H13N3O3 B2911142 N-(4-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 847411-12-5

N-(4-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2911142
CAS RN: 847411-12-5
M. Wt: 307.309
InChI Key: KJQYSJATEZIHMI-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods. One such method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

Pyrimidines are six-membered 1,3-diazine rings containing nitrogen at the 1 and 3 positions. They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The structure of pyrimidines allows for the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at the 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

Pyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mechanism of Action

The key mechanism of action of pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE2), and prostacyclins . The beneficial effects of pyrimidines are credited to the deficiency of these eicosanoids .

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This review intends to assist in the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

N-(4-acetylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-11(21)12-5-7-13(8-6-12)19-16(22)14-10-18-15-4-2-3-9-20(15)17(14)23/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQYSJATEZIHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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